

In-Depth Technical Guide to the Crystal Structure of Tris(2-methoxyphenyl)phosphine

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Compound of Interest

Compound Name: *Tris(2-methoxyphenyl)phosphine*

Cat. No.: B1216234

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This technical guide provides a comprehensive overview of the crystal structure of **Tris(2-methoxyphenyl)phosphine**, tailored for researchers, scientists, and professionals in drug development. The document details the crystallographic parameters, experimental protocols for structure determination, and a visualization of the molecular structure.

Core Crystallographic Data

The crystal structure of **Tris(2-methoxyphenyl)phosphine** ($C_{21}H_{21}O_3P$) has been determined by single-crystal X-ray diffraction. A notable feature of this crystal structure is the presence of molecular disorder, where the entire molecule occupies two distinct orientations with refined occupancies of 0.503 (1) and 0.497 (1).^[1] The crystal packing is stabilized by C-H \cdots π interactions.^[1]

The key crystallographic data are summarized in the table below for clear comparison and reference.

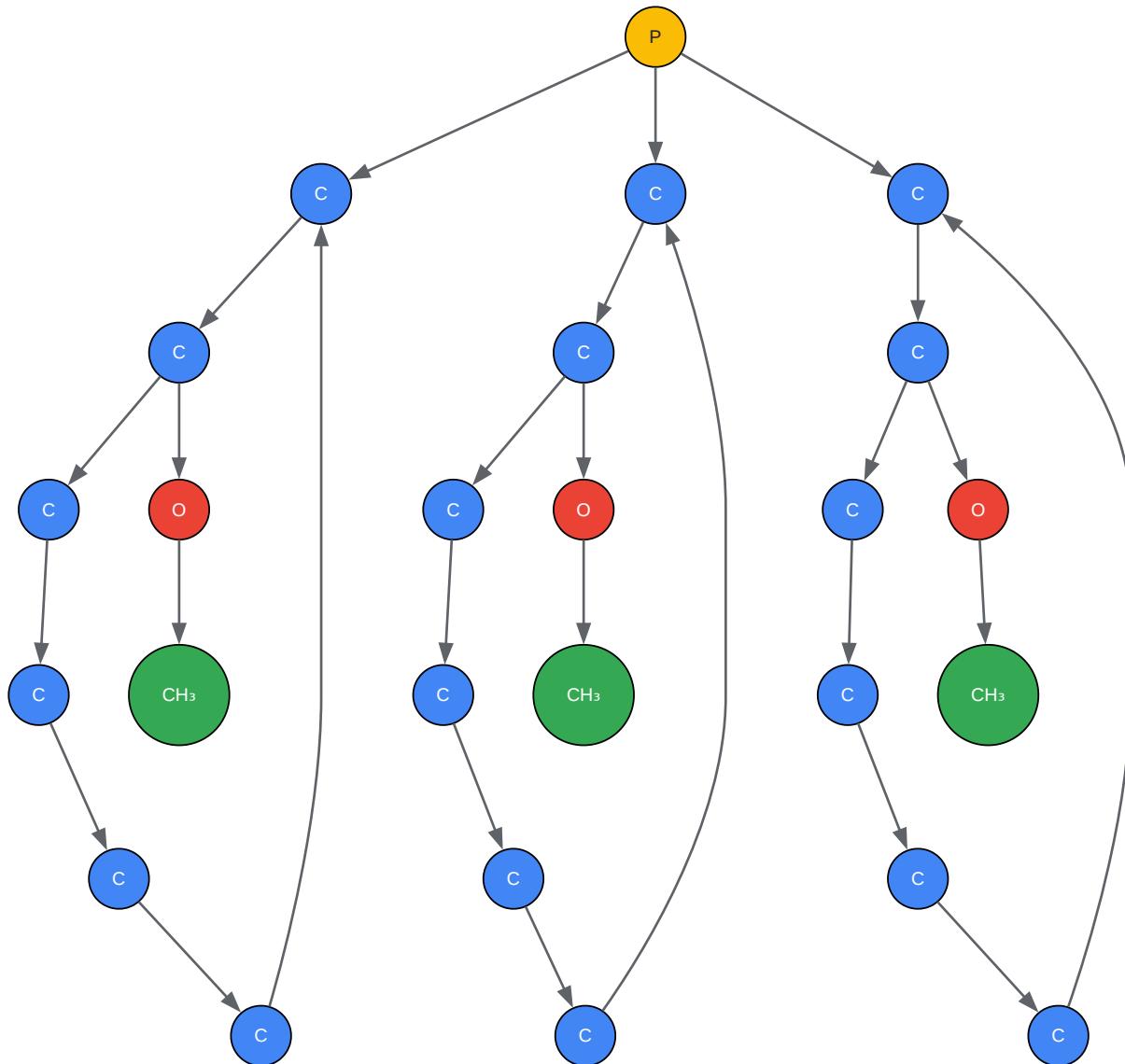
Parameter	Value
Chemical Formula	C ₂₁ H ₂₁ O ₃ P
Molecular Weight	352.35 g/mol
Crystal System	Monoclinic
Space Group	C2/c
Unit Cell Dimensions	
a	29.5721 (4) Å
b	8.2201 (1) Å
c	14.9409 (2) Å
α	90°
β	96.381 (1)°
γ	90°
Unit Cell Volume (V)	3609.42 (8) Å ³
Molecules per Unit Cell (Z)	8
Temperature of Data Collection	120 K
Radiation Type	Mo Kα
Absorption Coefficient (μ)	0.17 mm ⁻¹
R-factor (R1)	0.064
wR-factor (wR2)	0.163
CCDC Deposition Number	741573

Dihedral Angles Between Benzene Rings:[1]

- Major Disorder Component: 72.9 (2)°, 82.9 (3)°, 70.0 (2)°
- Minor Disorder Component: 85.0 (2)°, 79.2 (2)°, 72.3 (2)°

Molecular Structure Visualization

The following diagram illustrates the molecular structure of **Tris(2-methoxyphenyl)phosphine**.



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Caption: Molecular structure of **Tris(2-methoxyphenyl)phosphine**.

Experimental Protocols

The determination of the crystal structure of **Tris(2-methoxyphenyl)phosphine** involved the following key experimental stages:

1. Crystal Growth: Colorless single crystals suitable for X-ray diffraction were obtained from a solution of the commercially available compound in a 1:1 mixture of dichloromethane (CH_2Cl_2) and benzene (C_6H_6) through slow evaporation.
2. X-ray Data Collection: A single crystal of the dimensions $0.47 \times 0.37 \times 0.11$ mm was mounted for data collection. The crystallographic data were collected at a temperature of 120 K using a Bruker SMART APEX CCD area-detector diffractometer with Mo K α radiation ($\lambda = 0.71073$ Å).
3. Data Processing and Structure Solution: The collected data were processed using the SAINT software package for cell refinement and data reduction. The crystal structure was solved using the SHELXS97 program and refined by full-matrix least-squares on F^2 using SHELXL97.

The workflow for the crystal structure determination is illustrated in the diagram below.



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Caption: Experimental workflow for the crystal structure determination.

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References

- 1. Tris(2-methoxyphenyl)phosphine | C₂₁H₂₁O₃P | CID 78464 - PubChem
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